molecular formula C21H21N5OS B15118110 2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B15118110
M. Wt: 391.5 g/mol
InChI Key: XEURYMBKHBTSGH-UHFFFAOYSA-N
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Description

2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a thieno[3,2-d]pyrimidine moiety, and a piperidine ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Moiety: The synthesis begins with the preparation of thieno[3,2-d]pyrimidine derivatives.

    Synthesis of Piperidine Derivative: The next step involves the synthesis of the piperidine derivative.

    Coupling Reaction: The final step involves the coupling of the thieno[3,2-d]pyrimidine moiety with the piperidine derivative to form the desired quinazolinone compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine moiety and exhibit similar biological activities.

    Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological properties.

    Piperidine Derivatives: These compounds are widely studied for their therapeutic potential in various diseases.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-methyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C21H21N5OS/c1-14-24-17-5-3-2-4-16(17)21(27)26(14)12-15-6-9-25(10-7-15)20-19-18(8-11-28-19)22-13-23-20/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3

InChI Key

XEURYMBKHBTSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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